(2-Ethyl-butanoyl)thiourea

Description

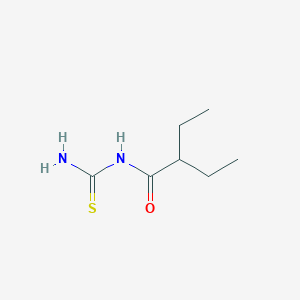

(2-Ethyl-butanoyl)thiourea is a thiourea derivative characterized by a 2-ethyl-butanoyl substituent attached to the thiourea core (SC(NH₂)₂). Thioureas are organosulfur compounds where the oxygen atom in urea is replaced by sulfur, significantly altering their chemical and biological properties . Thiourea derivatives are widely studied for their pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties, driven by their ability to interact with biological targets like tyrosine kinase receptors and membrane transport proteins .

Properties

CAS No. |

17464-80-1 |

|---|---|

Molecular Formula |

C7H14N2OS |

Molecular Weight |

174.27 g/mol |

IUPAC Name |

N-carbamothioyl-2-ethylbutanamide |

InChI |

InChI=1S/C7H14N2OS/c1-3-5(4-2)6(10)9-7(8)11/h5H,3-4H2,1-2H3,(H3,8,9,10,11) |

InChI Key |

XHNZILSXIZZXFS-UHFFFAOYSA-N |

SMILES |

CCC(CC)C(=O)NC(=S)N |

Isomeric SMILES |

CCC(CC)C(=O)N=C(N)S |

Canonical SMILES |

CCC(CC)C(=O)NC(=S)N |

Synonyms |

(2-Ethyl-butanoyl)thiourea |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Differences

Thiourea derivatives differ structurally based on substituents (alkyl, aryl, acyl) attached to the nitrogen atoms. Key comparisons include:

- Urea vs. Thiourea Analogs : Thioureas exhibit greater electronegativity and polarizability due to sulfur’s larger atomic radius and lone pairs, enhancing their binding to metal ions and biological targets compared to urea . For example, phenyl-substituted urea analogs (e.g., compound 13b) showed 76.3% activity in electrochemical assays, while thiourea analogs (14e) achieved 49.7%, suggesting steric or electronic effects influence performance .

- Acyl-Substituted Thioureas: Acyl groups like benzoyl or 2-ethyl-butanoyl may enhance hydrophobicity and receptor selectivity. Amino acid-modified thioureas (e.g., M1, M2) demonstrated superior anti-amoebic activity (Table 1) due to hydrophilic moieties improving membrane penetration .

Table 1: Anti-Amoebic Activity of Thiourea Derivatives vs. Chlorhexidine

| Compound | Acanthamoeba castellanii IC₅₀ (µM) | Acanthamoeba polyphaga IC₅₀ (µM) |

|---|---|---|

| M1 (Thiourea) | 12.3 | 14.7 |

| M2 (Thiourea) | 10.9 | 13.5 |

| Chlorhexidine | 25.6 | 28.9 |

Table 2: HIV-1 Inhibition by Urea vs. Thiourea Derivatives

| Compound Type | EC₅₀ (nM) | Selectivity Index (SI) |

|---|---|---|

| Urea-PETT | 150 | 45 |

| Thiourea-PETT | 85 | 22 |

Electrochemical and Pharmacokinetic Properties

- Electrochemical Activity : Phenyl-substituted ureas exhibit higher activity (76.3%) than thioureas (49.7%) in electrochemical applications, possibly due to reduced steric hindrance .

- Pharmacokinetics : Urea derivatives, though less biologically active, often have better toxicological profiles and serum stability than thioureas. For instance, urea-PETT compounds retain antiviral activity in human serum at higher concentrations than thiourea analogs .

Substituent Effects on Activity

- Aromatic vs. Aliphatic Groups : Aromatic substituents (e.g., p-tolyl) in thioureas show low activity (14f: 19.2%), whereas acyl groups may balance hydrophobicity and receptor affinity .

- Amino Acid Moieties: Incorporating amino acids (e.g., M1, M2) improves solubility and target specificity, a strategy applicable to 2-ethyl-butanoyl derivatives for enhanced bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.